molecular formula C10H12ClN B1317458 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 59376-81-7

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No. B1317458
CAS RN: 59376-81-7
M. Wt: 181.66 g/mol
InChI Key: MPNOKRDWQNPAID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular weight of 218.13 . It is also known as 5-chloro-1,2,3,4-tetrahydro-1-naphthalenylamine hydrochloride .


Molecular Structure Analysis

The InChI code for 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is 1S/C10H12ClN.ClH/c11-9-5-1-4-8-7 (9)3-2-6-10 (8)12;/h1,4-5,10H,2-3,6,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a solid at room temperature . . The compound’s InChI key is ROFGJRAIZDETPN-UHFFFAOYSA-N .

Scientific Research Applications

Degradation of Nitrogen-containing Compounds

Advanced oxidation processes (AOPs) are effective in degrading nitrogen-containing compounds, including aromatic and aliphatic amines. Ozone and Fenton processes have been highlighted as particularly reactive towards these compounds. The degradation is highly pH-sensitive, and cavitation has emerged as a promising pre-treatment method for cost reduction. Hybrid methods under optimized conditions show synergistic effects, emphasizing the need for tailored solutions for specific effluents (Bhat & Gogate, 2021).

Industrial Applications of Amino-1,2,4-triazoles

Amino-1,2,4-triazoles, as a raw material for the fine organic synthesis industry, have been utilized in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their application extends to the production of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids. These compounds play a critical role in agriculture and medicine, including the production of plant protection products and drugs with antimicrobial and cardioprotective effects (Nazarov et al., 2021).

Pharmacological Potential of Chlorogenic Acid

Chlorogenic Acid (CGA) is known for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertensive, and CNS stimulatory roles. CGA modulates lipid metabolism and glucose, offering therapeutic potential for disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. It underscores the importance of exploring natural compounds for their multifaceted therapeutic benefits (Naveed et al., 2018).

Amine-functionalized Metal–Organic Frameworks

Amine-functionalized metal–organic frameworks (MOFs) have been studied for their syntheses, structures, properties, and benefits of amino functionality towards potential applications, especially CO2 capture. The development of these MOFs through various synthesis methods highlights the strong interaction between CO2 and basic amino functionalities, showcasing the potential of amine-functionalized MOFs in catalysis and environmental applications (Lin, Kong, & Chen, 2016).

Safety And Hazards

The safety information for 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine indicates that it may cause skin irritation, be harmful if swallowed, cause respiratory irritation, and cause serious eye irritation .

properties

IUPAC Name

5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNOKRDWQNPAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine

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